molecular formula C7H5BrN2O B2953980 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1531566-06-9

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2953980
CAS No.: 1531566-06-9
M. Wt: 213.034
InChI Key: HHVDENHKPJOSRB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H5BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 4th position and a ketone group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while reduction of the ketone group would produce an alcohol derivative.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group may play crucial roles in binding to these targets and modulating their activity. Further research is needed to fully understand the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not seen in its chloro or iodo analogs. This makes it a valuable compound for the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

4-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVDENHKPJOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531566-06-9
Record name 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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